molecular formula C16H24N2O B5090778 N-cyclooctyl-N'-(4-methylphenyl)urea

N-cyclooctyl-N'-(4-methylphenyl)urea

Cat. No.: B5090778
M. Wt: 260.37 g/mol
InChI Key: NVIOYDKRFXURGY-UHFFFAOYSA-N
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Description

N-Cyclooctyl-N'-(4-methylphenyl)urea is an unsymmetrical urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 4-methylphenyl group to the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

1-cyclooctyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-9-11-15(12-10-13)18-16(19)17-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIOYDKRFXURGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(4-methylphenyl)urea typically involves the reaction of cyclooctylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-Methylphenyl IsocyanateN-cyclooctyl-N’-(4-methylphenyl)urea\text{Cyclooctylamine} + \text{4-Methylphenyl Isocyanate} \rightarrow \text{N-cyclooctyl-N'-(4-methylphenyl)urea} Cyclooctylamine+4-Methylphenyl Isocyanate→N-cyclooctyl-N’-(4-methylphenyl)urea

Industrial Production Methods: Industrial production of N-cyclooctyl-N’-(4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclooctyl-N’-(4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: It can be used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which N-cyclooctyl-N’-(4-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Ureas

Substituent Effects on Molecular Properties

The cyclooctyl group in N-cyclooctyl-N'-(4-methylphenyl)urea introduces significant steric bulk compared to smaller substituents (e.g., methyl, methoxy) or linear alkyl chains (e.g., dibutyl in N,N-dibutyl-N'-(4-methylphenyl)urea ). This bulk may influence solubility, crystallinity, and intermolecular interactions. For example:

  • N,N'-Bis(4-methylphenyl)urea (symmetrical): Exhibits higher symmetry and lower steric hindrance, leading to stronger π-π stacking interactions .
  • N-Cyclohexyl-N'-[2-(4-fluorophenyl)ethyl]urea : The cyclohexyl group provides moderate steric effects, while the fluorophenyl group enhances polarity .

Key Structural Analogues

Compound Name Substituent R1 Substituent R2 Molecular Weight Key Properties/Applications
This compound Cyclooctyl 4-Methylphenyl ~290 (estimated) Potential enzyme inhibitor
N,N'-Bis(4-methylphenyl)urea 4-Methylphenyl 4-Methylphenyl 256.30 High symmetry; used in self-assembly
N-(4-Chlorophenyl)-N'-(2-ethoxyphenyl)urea 4-Chlorophenyl 2-Ethoxyphenyl 290.74 Enhanced polarity for drug delivery
N,N-Dibutyl-N'-(4-methylphenyl)urea Dibutyl 4-Methylphenyl 262.39 Lipophilic; likely membrane-permeable

Physicochemical Properties

Spectral Data

While direct data for this compound are unavailable, related compounds provide insights:

  • N,N'-Bis[2-(4-methylphenyl)ethyl]urea : Shows ¹H NMR peaks at 2.31 ppm (CH₃) and 7.10–7.70 ppm (aromatic protons) .
  • N-(4-Nitrophenyl)-N'-phenylurea : Exhibits a molecular weight of 257.24 and distinct IR absorption for nitro and urea groups .

Solubility and Stability

The cyclooctyl group likely reduces water solubility compared to polar substituents (e.g., hydroxyl in RPR 116258 ). Ionic liquids (ILs) could enhance solubility, as demonstrated in other urea syntheses .

Enzyme Inhibition and Anticancer Potential

Unsymmetrical ureas like N-mesityl-N'-(4-methylphenyl)urea show promise as enzyme inhibitors and anticancer agents . The cyclooctyl group may enhance target binding through hydrophobic interactions.

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